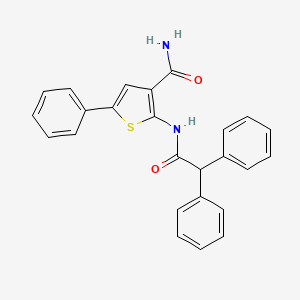

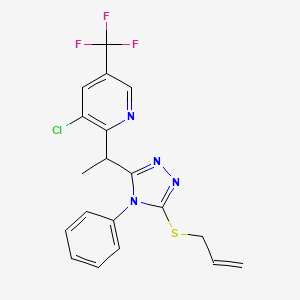

![molecular formula C16H16N4O2S B2436396 4-((2-シクロプロピル-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)スルホニル)ベンゾニトリル CAS No. 2034419-19-5](/img/structure/B2436396.png)

4-((2-シクロプロピル-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)スルホニル)ベンゾニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzonitrile” is a chemical compound . It is related to the class of compounds known as 4,7-dihydropyrazolo[1,5-a]pyrimidines . These compounds have been extensively studied in the biomedical field .

Synthesis Analysis

The synthesis of related compounds has been studied in detail . The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .

科学的研究の応用

- この化合物を含むピペラジン融合トリアゾールは、創薬のための貴重な構成要素として役立ちます。研究者は、[1,2,4]トリアゾロ[4,3-a]ピラジンプラットフォームに基づいて誘導体を合成するためのアプローチを詳しく説明してきました。これらの方法は、容易に入手可能な試薬から目的の化合物を効率的に得ることが可能です。 得られたトリアゾロピラジンは、医薬品指向合成のためにさらに調査できます .

- 抗ウイルス研究の文脈では、この化合物の誘導体が、その抗B型肝炎ウイルス(HBV)活性について評価されています。 具体的には、GYH2-18誘導体は、同様の6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-カルボキサミド(DPPC)骨格を共有し、許容できる薬物動態プロファイルを備えた有望な抗HBV効果を示しました .

- 官能化された1,4-ジヒドロピラゾロ[4’,3’:5,6]ピラノ[2,3-b]キノリンの不斉合成は、修飾されたMBHカーボネートとピラゾロンを使用して達成されました。 これらのキラルジヒドロピラノ[2,3-c]ピラゾールは、生物活性縮合複素環構造を有しており、医薬品化学におけるさらなる探求のための興味深い候補となっています .

医薬品化学および創薬

抗ウイルス活性

生物活性縮合複素環

将来の方向性

作用機序

Target of Action

The compound, also known as 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}sulfonyl)benzonitrile, is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class . These compounds have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds . They have been found to act as antagonists of vasopressin and fibrinogen receptors, modulators of selective positive allosteric glutamate receptors GluN2A and mGluR5, inhibitors of mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, and HIV-1 integrase .

Mode of Action

It is known that these compounds interact with their targets, leading to changes in the biological activity of the target . For instance, they can inhibit the catalytic activity of enzymes or modulate receptor activity, leading to changes in cellular signaling .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by acting as an antagonist of vasopressin and fibrinogen receptors, it can affect the vasopressin signaling pathway and the coagulation cascade . By inhibiting mycobacterium tuberculosis H37RV, it can affect the bacterial metabolic pathways .

Pharmacokinetics

Similar compounds in the pyrazolo[1,5-a]pyrazin-4(5h)-one class have been found to have acceptable oral pk profiles . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Result of Action

The result of the compound’s action depends on its specific targets. For instance, by inhibiting mycobacterium tuberculosis H37RV, it can potentially be used for the treatment of tuberculosis . By acting as an antagonist of vasopressin and fibrinogen receptors, it can potentially be used for the treatment of conditions related to these receptors .

特性

IUPAC Name |

4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c17-10-12-1-5-15(6-2-12)23(21,22)19-7-8-20-14(11-19)9-16(18-20)13-3-4-13/h1-2,5-6,9,13H,3-4,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFZENFZLQDUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

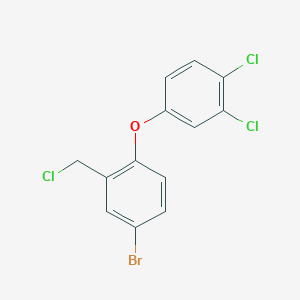

![2-(4-chlorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2436313.png)

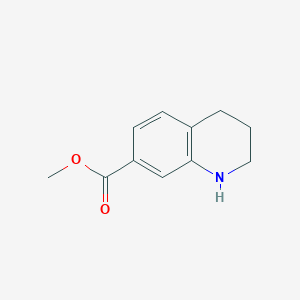

![Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2436315.png)

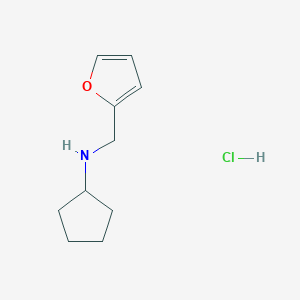

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2436318.png)

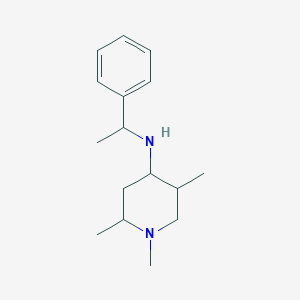

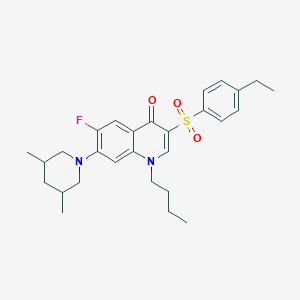

![4-oxo-6-phenyl-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2436320.png)

![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2436322.png)

![2-[(4-methoxybenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2436323.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2436330.png)